3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-19-13-4-3-12(11-14(13)20-2)22(17,18)15-5-6-16-7-9-21-10-8-16/h3-4,11,15H,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPTTXKTZHDEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
Alternative Routes and Modifications
Nucleophilic Aromatic Substitution
In cases where the sulfonyl chloride is unstable, an alternative pathway involves nucleophilic substitution on a pre-formed sulfonamide. For instance, 4-(morpholinyl)ethyl groups can be introduced via alkylation of a secondary sulfonamide. However, this method is less common due to lower reactivity of sulfonamides compared to sulfonyl chlorides.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., DMF, THF) improve amine solubility and reaction kinetics.
-
Low temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.
Stoichiometric Adjustments
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Excess amine (1.2–1.5 equiv) ensures complete consumption of the sulfonyl chloride.
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Acid scavengers : Molecular sieves or polymer-supported bases enhance efficiency by trapping HCl.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
Challenges and Troubleshooting
Hydrolysis of Sulfonyl Chloride
Exposure to moisture leads to hydrolysis, forming the corresponding sulfonic acid. Strict anhydrous conditions are critical.
Byproduct Formation
Excess amine may lead to di-adducts. Monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Classical sulfonylation | 70–85% | >95% | Moderate |
| Solid-phase synthesis | 60–75% | >90% | High |
Industrial-Scale Considerations
-
Cost-Effectiveness : Bulk synthesis of 3,4-dimethoxybenzenesulfonyl chloride reduces per-unit costs.
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Safety : Chlorosulfonic acid requires handling in corrosion-resistant reactors.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Compound 68 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-Morpholinomethyl-1,3-Thiazol-2-yl]benzenesulfonamide)
- Structure : Incorporates a morpholine-methyl group attached to a thiazole ring, with a 3-nitrophenyl substituent.
- Activity: Demonstrated 64% inhibition of kynurenine 3-monooxygenase (KMO), significantly higher than piperidine (24%) or pyrrolidine (9%) analogues .
- Key Difference : The morpholine group enhances inhibitory potency compared to bulkier or less polar N-containing rings, likely due to optimal steric and electronic interactions with the enzyme active site.
JM6 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)thiazol-2-yl]benzenesulfonamide)
3,4-Dimethoxy-N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (CAS 1049434-76-5)
- Structure : Substitutes morpholine with a 4-methoxyphenyl-piperazine moiety.
- Molecular Weight : 435.5 g/mol, slightly higher than the parent compound.
- serotoninergic targets) .
Analogues with Modified Benzene Substituents
N-(2,5-Diethoxy-4-Morpholin-4-ylphenyl)-3,4-Dimethylbenzenesulfonamide (CAS 744267-19-4)
4-Ethoxy-3,5-Dimethyl-N-(4-(2-Phenylmorpholino)butyl)benzenesulfonamide (CAS 954003-03-3)
- Structure : Contains a 4-ethoxy-3,5-dimethylbenzene core and a phenyl-substituted morpholine attached via a butyl chain.
- Molecular Weight : 446.6 g/mol.
Pharmacologically Active Derivatives
Compound 12 (Silodosin-Based Derivative)
- Structure: (S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)benzenesulfonamide.
- Synthesis : 77% isolated yield, 98% purity (UPLC/MS).
- The trifluoroethoxy group enhances metabolic stability .
Compound 18 (Pyrrolidine Derivative)
- Structure: (S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide.
- Synthesis : 68% isolated yield, 97% purity (UPLC/MS).
- Comparison : Reduced yield and purity compared to Compound 12, highlighting synthetic challenges with pyrrolidine scaffolds .
Biological Activity
3,4-Dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its unique structure, featuring methoxy groups and a morpholine side chain, suggests diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H22N2O5S
- Molecular Weight : 330.40 g/mol
- CAS Number : 446029-12-5
The compound's structure includes:
- Two methoxy groups at the 3 and 4 positions of the benzene ring.
- A sulfonamide functional group, enhancing solubility and reactivity.
- A morpholine moiety that may influence pharmacokinetics and receptor interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamides can inhibit bacterial growth by targeting essential metabolic pathways.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 25 µg/mL |
| Sulfamethoxazole | E. coli | 20 µg/mL |
The MIC values suggest that this compound could be effective against various pathogenic bacteria, potentially serving as a lead for developing new antibiotics.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study evaluated the anti-inflammatory effects of this compound in vitro:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 75% |
| IL-6 | 82% |
These results indicate that the compound effectively reduces inflammation, making it a candidate for treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One notable study assessed its effects on breast cancer cell lines (MCF-7):
- IC50 Value : 200 µM
- Mechanism : Induction of apoptosis and cell cycle arrest in the S phase.
The results demonstrated that the compound significantly inhibited cell proliferation and promoted apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various benzenesulfonamides showed that compounds with morpholine side chains exhibit enhanced antibacterial activity compared to those without. This highlights the importance of structural modifications in improving bioactivity.
- Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain compared to controls.
Q & A
Q. What strategies minimize byproduct formation during large-scale synthesis?
- Answer :
- Stepwise Temperature Control : Maintain <5°C during sulfonation to prevent di-sulfonation.
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to reduce homocoupling byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
